molecular formula C6H8O4 B13837561 5-Acetyl-5-hydroxyoxolan-2-one

5-Acetyl-5-hydroxyoxolan-2-one

Cat. No.: B13837561
M. Wt: 144.12 g/mol
InChI Key: JXNAMMFPYIDBFH-UHFFFAOYSA-N
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Description

5-Acetyl-5-hydroxyoxolan-2-one is a cyclic compound with the molecular formula C6H8O4 It is a derivative of oxolan, a five-membered lactone ring, and contains both acetyl and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-5-hydroxyoxolan-2-one typically involves the reaction of 5-hydroxyoxolan-2-one with acetic anhydride under acidic conditions. The reaction proceeds through the acetylation of the hydroxy group, resulting in the formation of the desired compound. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-5-hydroxyoxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted oxolan derivatives.

Scientific Research Applications

5-Acetyl-5-hydroxyoxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Acetyl-5-hydroxyoxolan-2-one involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxyoxolan-2-one: A precursor to 5-Acetyl-5-hydroxyoxolan-2-one, lacking the acetyl group.

    5-Acetyl-2-oxolanone: Similar structure but with different functional groups.

    5-Hydroxy-2-pentanone: Contains a hydroxy group but differs in the ring structure.

Uniqueness

This compound is unique due to the presence of both acetyl and hydroxy groups on the oxolan ring

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

5-acetyl-5-hydroxyoxolan-2-one

InChI

InChI=1S/C6H8O4/c1-4(7)6(9)3-2-5(8)10-6/h9H,2-3H2,1H3

InChI Key

JXNAMMFPYIDBFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC(=O)O1)O

Origin of Product

United States

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